2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Overview
Description
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methoxy-3,5-dinitroaniline. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxy-3,5-diaminophenyl derivatives.
Substitution: Formation of nitro or halogen-substituted benzamide derivatives.
Scientific Research Applications
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of methoxy and nitro groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxybenzamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
4-methoxy-3,5-dinitrobenzamide: Lacks the methoxy groups on the benzamide ring, affecting its solubility and interaction with biological targets.
Uniqueness
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is unique due to the combination of methoxy and nitro groups on both the benzamide and phenyl rings. This structural feature imparts distinct chemical properties, such as increased electron density and potential for multiple types of chemical reactions. Additionally, the compound’s specific arrangement of functional groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O8/c1-25-10-4-5-11(14(8-10)26-2)16(20)17-9-6-12(18(21)22)15(27-3)13(7-9)19(23)24/h4-8H,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPGJREGDSDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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